3-((Difluoromethyl)sulfonyl)propan-1-amine
CAS No.:
Cat. No.: VC18157540
Molecular Formula: C4H9F2NO2S
Molecular Weight: 173.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H9F2NO2S |
|---|---|
| Molecular Weight | 173.18 g/mol |
| IUPAC Name | 3-(difluoromethylsulfonyl)propan-1-amine |
| Standard InChI | InChI=1S/C4H9F2NO2S/c5-4(6)10(8,9)3-1-2-7/h4H,1-3,7H2 |
| Standard InChI Key | FZRAZPDBGURATC-UHFFFAOYSA-N |
| Canonical SMILES | C(CN)CS(=O)(=O)C(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 3-((Difluoromethyl)sulfonyl)propan-1-amine is C₄H₉F₂NO₂S, with a molecular weight of 173.18 g/mol . The structure comprises:
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A propan-1-amine backbone (CH₂CH₂CH₂NH₂).
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A difluoromethylsulfonyl group (-SO₂CF₂H) attached to the terminal carbon of the propane chain.
The sulfonyl group (-SO₂-) enhances electrophilicity, while the difluoromethyl moiety (-CF₂H) contributes to metabolic stability and lipophilicity. Chirality is absent due to the symmetric difluoromethyl group, simplifying synthetic routes compared to stereoisomeric analogs.
Physical and Chemical Properties
Key physicochemical parameters include:
The flash point of 153.8°C, inferred from the related compound 3-(methylsulfonyl)propan-1-amine hydrochloride , suggests moderate flammability. The logP value (~1.96) indicates balanced lipophilicity, favorable for membrane permeability in drug candidates.
Synthesis and Preparation
Reaction Pathways
The primary synthesis route involves:
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Sulfonation: Reacting difluoromethyl sulfonyl chloride (ClSO₂CF₂H) with propan-1-amine (CH₂CH₂CH₂NH₂) in anhydrous dichloromethane.
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Deprotonation: A base (e.g., triethylamine) neutralizes HCl byproducts, driving the reaction to completion .
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Purification: Column chromatography or recrystallization isolates the product.
Optimization Factors:
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Temperature: 0–25°C to minimize side reactions.
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Solvent: Polar aprotic solvents (e.g., DMF, DCM) enhance reagent solubility .
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Stoichiometry: A 1:1 molar ratio of sulfonyl chloride to amine ensures high yield.
Industrial-Scale Production
Batch reactors are typically employed, with continuous flow systems under exploration for improved efficiency. Critical challenges include:
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Byproduct Management: HCl generation necessitates corrosion-resistant equipment.
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Purity Standards: HPLC and NMR validate >95% purity for pharmaceutical intermediates .
Applications in Medicinal Chemistry
Fluorination Strategies
The difluoromethyl group (-CF₂H) is prized for:
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Metabolic Stability: Resistance to cytochrome P450 oxidation, prolonging drug half-life.
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Electrophilicity: Participates in covalent binding with target proteins (e.g., kinases) .
Pharmacological and Toxicological Profile
Bioavailability and Metabolism
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Oral Absorption: Enhanced by moderate logP (~1.96), though in vivo data are lacking .
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Hepatic Metabolism: Predicted to undergo Phase I oxidation (CYP3A4) and Phase II glucuronidation.
Industrial and Materials Science Applications
Polymer Chemistry
Sulfonyl groups improve thermal stability in polymers. Potential uses include:
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High-Performance Plastics: As crosslinking agents or stabilizers.
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Ion-Exchange Membranes: Sulfonic acid derivatives for fuel cells .
Agrochemicals
Fluorinated amines are precursors to herbicides and fungicides. The difluoromethyl group may enhance soil persistence.
Future Perspectives
Drug Discovery Opportunities
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Covalent Inhibitors: Exploiting the sulfonyl group for targeted covalent modulation .
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PROTACs: Incorporating the amine for E3 ligase recruitment.
Sustainability Challenges
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